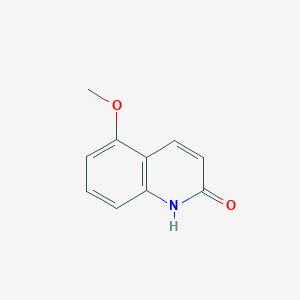

5-Methoxyquinolin-2(1H)-one

Übersicht

Beschreibung

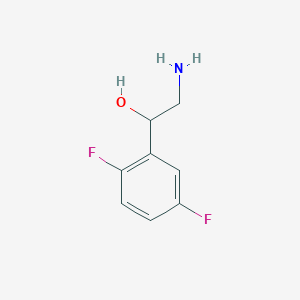

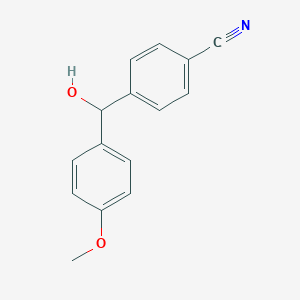

5-Methoxyquinolin-2(1H)-one is a chemical compound with the CAS number 160893-04-9 . It has a molecular weight of 175.19 and its IUPAC name is 5-methoxy-2-quinolinol . The compound is typically stored at room temperature in an inert atmosphere .

Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline backbone with a methoxy group attached at the 5th position . The InChI code for the compound is1S/C10H9NO2/c1-13-9-4-2-3-8-7(9)5-6-10(12)11-8/h2-6H,1H3,(H,11,12) . Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 175.19 .Wissenschaftliche Forschungsanwendungen

Chemosensor Development

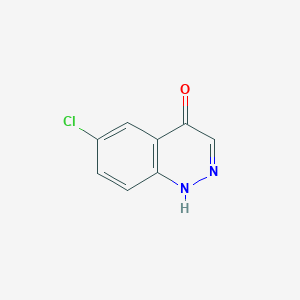

5-Methoxyquinolin-2(1H)-one derivatives, such as 5-chloro-8-methoxyquinoline, have been used in the development of chemosensors. For instance, a study by Prodi et al. (2001) demonstrated that a compound selectively responded to Cd²⁺ ions, showing potential for measuring cadmium concentrations in waste streams and food products (Prodi et al., 2001).

Tubulin-Polymerization Inhibition

Compounds derived from this compound, such as 6-methoxy-1,2,3,4-tetrahydroquinoline, have been explored as tubulin-polymerization inhibitors. Wang et al. (2014) discovered new compounds with high in vitro cytotoxic activity and significant inhibition against tubulin assembly (Wang et al., 2014). Cui et al. (2017) further studied a compound that inhibited tumor growth, disrupted tumor vasculature, and exhibited potent antiproliferative activity (Cui et al., 2017).

Inhibitors of Steroid 5α Reductases

Derivatives of this compound have been examined as inhibitors of steroid 5α reductases. Baston et al. (2000) found that these compounds showed varying levels of activity and selectivity, dependent on the heterocycle and substituent features (Baston et al., 2000).

Synthesis Protocols

Gao et al. (2017) developed an environmentally friendly protocol for constructing N-methoxyquinolin-2(1H)-ones, showcasing the versatility and adaptability of these compounds in chemical synthesis (Gao et al., 2017).

Antitumor Agents

Several studies have explored this compound derivatives as potent antitumor agents. For example, Chou et al. (2010) investigated 2-phenylquinolin-4-ones and found significant inhibitory activity against tumor cell lines (Chou et al., 2010).

Corrosion Inhibition

Compounds with a this compound structure have been studied for their corrosion inhibiting properties. Khan et al. (2017) found that Schiff base compounds showed effective inhibition for mild steel corrosion in hydrochloric acid solution (Khan et al., 2017).

Photobasicity Studies

Roy et al. (2019) investigated the photobasicity of 5-Methoxyquinoline, proposing a mechanism based on hole transfer to adjacent water molecules (Roy et al., 2019).

Antimicrobial Properties

Several studies, such as those by Ghoneim and Morsy (2018), have synthesized novel compounds from this compound derivatives and evaluated their antimicrobial activities (Ghoneim & Morsy, 2018).

Receptor Antagonists

Compounds derived from this compound have been used in creating receptor antagonists. Zajdel et al. (2016) identified potent 5-HT6 receptor ligands with pro-cognitive and antidepressant-like properties (Zajdel et al., 2016).

Radiolabeling for Sigma-2 Receptors

Xu et al. (2005) radiolabeled benzamide analogues derived from this compound, using them to study sigma-2 receptors (Xu et al., 2005).

Antimalarial Drug Research

Allahyari et al. (1984) synthesized hydroxy analogues of the antimalarial drug primaquine, which included modifications of 6-methoxyquinoline (Allahyari et al., 1984).

Safety and Hazards

Zukünftige Richtungen

Quinoline derivatives, such as 5-Methoxyquinolin-2(1H)-one, have various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs due to their broad spectrum of bio-responses . Therefore, the future directions for this compound could involve further exploration of its potential medicinal uses and the development of greener and more sustainable chemical processes .

Eigenschaften

IUPAC Name |

5-methoxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-9-4-2-3-8-7(9)5-6-10(12)11-8/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJEKDEFGMGFUBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455741 | |

| Record name | 5-Methoxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

160893-04-9 | |

| Record name | 5-Methoxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea](/img/structure/B178245.png)

![2-[4-[3-(hydroxymethyl)phenyl]phenyl]acetic Acid](/img/structure/B178261.png)